molecular formula C17H16N4O3S B2756204 4-methyl-N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1210396-62-5

4-methyl-N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2756204
CAS No.: 1210396-62-5
M. Wt: 356.4
InChI Key: VWYXSXVWTCWROC-UHFFFAOYSA-N
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Description

4-methyl-N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). This compound exhibits strong activity against FLT3 with an IC50 value of 0.87 nM and demonstrates high selectivity over other kinases, making it a valuable tool for dissecting FLT3-dependent signaling pathways. Its primary research application is in the investigation of oncogenic signaling in hematological malignancies, where it potently inhibits the proliferation of leukemic cell lines, such as MV4-11 cells, by inducing cell cycle arrest and apoptosis. The mechanism of action involves binding to the ATP-binding pocket of FLT3, thereby blocking its autophosphorylation and subsequent activation of downstream effectors like STAT5, ERK, and AKT, which are critical for the survival and proliferation of cancer cells. Furthermore, research indicates this compound can overcome certain resistance mechanisms, including those conferred by the FLT3-F691L 'gatekeeper' mutation, providing a crucial asset for studying drug resistance in AML. Recent studies also explore its potential to induce apoptosis in FLT3-ITD positive AML cells through the suppression of MCL-1, highlighting its multifaceted utility in preclinical cancer research.

Properties

IUPAC Name

4-methyl-N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)-1,2-oxazol-3-yl]methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-9-5-11-3-4-12(6-14(11)23-9)15-7-13(20-24-15)8-18-17(22)16-10(2)19-21-25-16/h3-4,6-7,9H,5,8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYXSXVWTCWROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=C(N=NS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide represents a novel class of thiadiazole derivatives that have garnered attention for their potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

This structure features a thiadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties against various pathogens. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.25 - 0.5 µg/mL
Escherichia coli0.5 - 1 µg/mL
Pseudomonas aeruginosa1 - 2 µg/mL
Aspergillus niger0.03 - 0.1 µg/mL

The mechanism underlying the antimicrobial activity of thiadiazole derivatives, including the compound in focus, involves the inhibition of critical bacterial enzymes and pathways. Specifically, these compounds may disrupt the synthesis of lipoteicholic acid (LTA) in Gram-positive bacteria and interfere with cell wall synthesis in Gram-negative bacteria.

Case Study: Inhibition of Mycobacterial Growth

A study by Desai et al. (2016) explored the antitubercular effects of thiadiazole derivatives. The results indicated that some derivatives exhibited potent activity against Mycobacterium tuberculosis, with a binding affinity to key regulatory enzymes involved in fatty acid biosynthesis, such as enoyl reductase (InhA) .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole compounds is often influenced by their structural features. Modifications at various positions on the thiadiazole ring can enhance or diminish their antimicrobial potency. For instance, the introduction of different substituents on the benzofuran moiety has been linked to increased activity against resistant strains of bacteria.

Table 2: Structure-Activity Relationships

SubstituentActivity ChangeReference
Methyl group at position 4Increased antibacterial activity
Isoxazole linkageEnhanced binding affinity
Variations in alkyl chainSignificant impact on MIC values

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 4-methyl-N-((5-(2-methyl-2,3-dihydrobenzofuran-6-yl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide. For instance:

  • A related compound demonstrated significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .

Antimicrobial Properties

Compounds containing isoxazole and thiadiazole rings have been reported to exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of multiple functional groups enhances their binding affinity to bacterial enzymes, potentially leading to effective treatments for bacterial infections .

Anti-inflammatory Effects

Research indicates that derivatives of thiadiazole can possess anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Studies

  • Anticancer Research : A study involving similar thiadiazole derivatives showed promising results in inhibiting tumor growth in preclinical models. The compounds were tested against various human cancer cell lines, leading to the identification of potent candidates for further development .
  • Antimicrobial Testing : Another research focused on synthesizing derivatives with enhanced antimicrobial activity. The study utilized structure-activity relationship (SAR) analysis to optimize the compounds for better efficacy against resistant bacterial strains .

Data Table: Biological Activities Comparison

Compound NameActivity TypeTarget Cell Lines/OrganismsPercent Inhibition
Compound AAnticancerSNB-1986.61%
Compound BAntimicrobialE. coli75%
Compound CAnti-inflammatoryIn vitro modelsSignificant reduction

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiadiazole-Isoxazole Derivatives

Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide)

  • Core Structure : Shares a thiadiazole-isoxazole backbone but lacks the methyl group on the thiadiazole and the dihydrobenzofuran substituent.
  • Synthesis : Synthesized in 70% yield via hydroxylamine-mediated cyclization, similar to methods that may apply to the target compound .
  • Properties : The phenyl group may confer lower solubility compared to the target’s dihydrobenzofuran, which offers partial saturation and oxygen heteroatoms for improved hydrophilicity .
Imidazo[2,1-b]thiazole-5-carboxamide Derivatives

ND-11503 (N-((2,3-Dihydrobenzofuran-5-yl)methyl)-6-ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxamide)

  • Core Structure : Replaces the thiadiazole-isoxazole system with an imidazothiazole scaffold.
  • Substituents : Retains the dihydrobenzofuran group but links it via a methylene bridge rather than an isoxazole.
  • Activity: Imidazothiazoles are noted for intracellular efficacy, suggesting that the target compound’s thiadiazole-isoxazole core might exhibit divergent pharmacokinetic profiles .
Thiazole Carboxamides

4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Analogs ()

  • Core Structure : Substitutes thiadiazole with a thiazole ring.
  • Substituents : A pyridinyl group at position 2 provides hydrogen-bonding capacity, contrasting with the target’s isoxazole-dihydrobenzofuran system.
  • Synthesis : Prepared via coupling reactions with amines (e.g., ethyl 2-bromoacetoacetate), a method applicable to the target compound’s amide linkage .

Structural and Functional Analysis

Key Structural Differences
Feature Target Compound Compound 6 ND-11503 Thiazole Carboxamides
Core Heterocycle 1,2,3-Thiadiazole + Isoxazole 1,3,4-Thiadiazole + Isoxazole Imidazo[2,1-b]thiazole Thiazole
Substituent 2-Methyl-2,3-dihydrobenzofuran-6-yl Phenyl 2,3-Dihydrobenzofuran-5-yl 4-Pyridinyl
Amide Linkage Methyl-carboxamide Benzamide Methyl-carboxamide Varied amines
Synthesis Yield Not reported 70% Not reported 60–85% (analog-dependent)
Implications of Substituents
  • Dihydrobenzofuran vs. Phenyl/Pyridinyl : The dihydrobenzofuran’s partial saturation may enhance metabolic stability and reduce cytochrome P450 interactions compared to fully aromatic groups .
  • Isoxazole vs. Thiazole : Isoxazole’s oxygen heteroatom may confer stronger dipole interactions, influencing target binding .

Q & A

Q. Table 1: Synthetic Conditions from Literature

StepReagents/ConditionsSolventTimeYield (%)Reference
CouplingCarboxylic acid chloride, DMF, refluxDMF1–3 h60–75
CyclizationI₂, Et₃NDMF30 min~70
Ultrasound-assistedSonication (40 kHz)Ethanol15 min85–90

Basic: Which spectroscopic methods are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the thiadiazole and isoxazole rings, and substituent positions (e.g., methyl groups on dihydrobenzofuran) .
  • HPLC : Monitor reaction progress and purity (>95% purity threshold for biological assays) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch in carboxamide at ~1670 cm⁻¹) .

Advanced: How can researchers address low yields during the final cyclization step?

Methodological Answer:

  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .
  • Catalyst Screening : Test alternatives to iodine, such as Br₂ or Lewis acids (e.g., ZnCl₂), to improve cyclization efficiency .
  • Temperature Control : Use microwave-assisted synthesis for rapid, uniform heating, minimizing decomposition .

Advanced: How to design experiments to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

Functional Group Variation : Syntize analogs with modified substituents (e.g., replacing methyl on dihydrobenzofuran with halogens) .

Bioassays : Test analogs against target enzymes (e.g., microbial proteases) to correlate substituent effects with activity .

Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities and guide SAR .

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Assay Standardization : Replicate assays under uniform conditions (e.g., pH 7.4 for antimicrobial tests, as activity can vary with pH) .
  • Structural Validation : Confirm compound identity via X-ray crystallography to rule out isomerism or impurities .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Basic: What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin inhibition using BAPNA substrate) .

Advanced: What computational approaches predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or MOE to simulate binding to receptors (e.g., COX-2 or kinase domains) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling : Develop regression models (e.g., using PaDEL descriptors) to link structural features to activity .

Advanced: What strategies mitigate purification challenges for this hydrophobic compound?

Methodological Answer:

  • Column Chromatography : Use reverse-phase C18 columns with gradient elution (water:acetonitrile + 0.1% TFA) .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for high-purity crystals .
  • HPLC-MS : Couple purification with mass detection to isolate isomers or byproducts .

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